molecular formula C20H20N4O2S B2480553 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 2034511-22-1

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2480553
CAS No.: 2034511-22-1
M. Wt: 380.47
InChI Key: WCBFDBBKTBQCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (CAS 2034511-22-1) is a synthetic small molecule with a molecular formula of C20H20N4O2S and a molecular weight of 380.5 g/mol . This hybrid compound features a distinctive molecular architecture, incorporating both a 4-cyclopropyl-6-oxopyrimidine moiety and a 4-methyl-2-phenylthiazole-5-carboxamide group, which are linked through an ethylene bridge. This structure is representative of a growing class of bifunctional heterocyclic compounds being explored in medicinal chemistry for their potential bioactivity. Compounds containing thiazole rings, like the one present in this molecule, have demonstrated a broad spectrum of pharmacological activities and are found in several marketed drugs . Specifically, thiazole derivatives have been extensively investigated for their anticancer properties against various human cancerous cell lines, including neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cells . The presence of the pyrimidinone ring system further enhances its interest as a scaffold in drug discovery. This product is intended for research purposes only, specifically for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a reference standard in analytical chemistry. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-18(27-20(23-13)15-5-3-2-4-6-15)19(26)21-9-10-24-12-22-16(11-17(24)25)14-7-8-14/h2-6,11-12,14H,7-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBFDBBKTBQCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A thiazole ring, which is known for its diverse biological activities.
  • A pyrimidine moiety that enhances its interaction with biological targets.
  • A cyclopropyl group that contributes to its lipophilicity and potential receptor binding.

The molecular formula of this compound is C17H20N4OC_{17}H_{20}N_{4}O, indicating the presence of multiple functional groups that facilitate various interactions within biological systems.

Initial studies suggest that this compound may act through several mechanisms, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to effectively bind to active sites, thereby modulating enzyme activity.
  • Receptor Interaction : The thiazole and pyrimidine rings may interact with various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions such as cancer or neurological disorders.
  • Antioxidant Activity : Some derivatives of thiazole compounds have demonstrated antioxidant properties, which may be relevant for protecting cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazole derivative was reported to have an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), highlighting its potential in cancer treatment .

Antioxidant Activity

Thiazole derivatives have also been evaluated for their antioxidant capabilities. One study demonstrated that certain 2-amino-thiazoles showed promising scavenging activity against free radicals, which is crucial for developing protective agents against oxidative damage .

Case Studies

  • In Vitro Studies : In vitro assays have shown that thiazole-based compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. These studies typically employ cell viability assays to determine the effectiveness of the compounds .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds. For example, thiazole derivatives were tested for their ability to reduce tumor size in xenograft models, providing insights into their efficacy and safety profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of bioactive molecules, including kinase inhibitors, antimicrobial agents, and antiplatelet compounds. Below is a detailed comparison with structurally or functionally related compounds:

BMS-354825 (Dasatinib)

  • Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide ().
  • Key Features : Thiazole-5-carboxamide core linked to a methylpyrimidine-piperazine moiety.
  • Comparison: Both compounds share a thiazole carboxamide scaffold, but Dasatinib incorporates a chloro-methylphenyl group and a piperazine-substituted pyrimidine. The target compound replaces the chloro-methylphenyl with a phenyl group and substitutes the pyrimidine with a cyclopropyl-oxopyrimidinone. This may reduce off-target kinase interactions while altering solubility and metabolic stability .

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides

  • Structure : Analogs synthesized via hydrolysis of ethyl carboxylates followed by amine coupling ().
  • Key Features : Pyridinyl substituent at thiazole position 2.
  • The cyclopropyl-oxopyrimidinone side chain introduces steric hindrance compared to simpler amine-linked side chains in analogs like [3a–s], possibly affecting target binding .

N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides

  • Structure: Anthraquinone-derived acetamides with thioether linkages ().
  • Key Features: Antioxidant and antiplatelet activity linked to the anthraquinone core.
  • Comparison: While structurally distinct, both classes utilize carboxamide/acetamide bridges. The target compound’s thiazole-pyrimidinone system may offer greater conformational rigidity compared to the anthraquinone scaffold, influencing bioavailability and target selectivity .

2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine Derivatives

  • Structure: Pyrimidines with thiophene and nitrophenoxy substituents ().
  • Key Features : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity for nucleophilic targeting.
  • The phenylthiazole group may offer stronger hydrophobic interactions compared to thiophene-based systems .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Advantages References
Target Compound Thiazole-5-carboxamide 4-Methylphenyl, cyclopropyl-oxopyrimidinone Enhanced rigidity, lipophilicity
Dasatinib (BMS-354825) Thiazole-5-carboxamide Chloro-methylphenyl, piperazine-pyrimidine Broad kinase inhibition
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole-5-carboxamide Pyridinyl, variable amines Tunable solubility via amine selection
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine Pyrimidine Thiophene, nitrophenoxy High electrophilicity for covalent binding

Research Findings and Implications

  • Synthesis: The target compound’s ethyl-linked pyrimidinone-thiazole architecture aligns with modular coupling strategies (e.g., carboxylate activation and amine coupling) observed in and .
  • Structure-Activity Relationships (SAR): Cyclopropyl groups (as in the target) are known to improve metabolic stability by reducing oxidative metabolism . Phenylthiazole systems may enhance binding to aromatic-rich enzyme pockets compared to pyridinyl or thiophene analogs .
  • Further in vitro profiling is warranted.

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